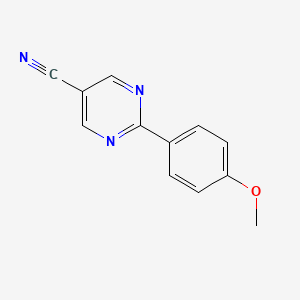

2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9N3O |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C12H9N3O/c1-16-11-4-2-10(3-5-11)12-14-7-9(6-13)8-15-12/h2-5,7-8H,1H3 |

InChI Key |

KOWCBUYADGVQIC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=N2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with cyanamide. This reaction is carried out under solvent-free conditions, which not only simplifies the process but also makes it more environmentally friendly . The reaction conditions generally include heating the reactants to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solvent-free synthesis protocol mentioned above can be scaled up for industrial applications. The use of solvent-free conditions is advantageous for large-scale production as it reduces the need for solvent recovery and disposal, thereby lowering production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments, to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Scientific Research Applications

Anticancer Properties

Research indicates that 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile exhibits significant anticancer activity. It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. In vitro studies have demonstrated that this compound shows comparable efficacy to established anticancer drugs, such as Doxorubicin, against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), while exhibiting low cytotoxicity towards normal cells.

Anti-inflammatory Effects

The compound's ability to inhibit COX-2 suggests its potential in treating inflammatory conditions, such as arthritis and cancer-related pain. Interaction studies reveal that it effectively binds to COX-2 enzymes, demonstrating inhibition rates similar to those of Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID).

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These methods typically involve multi-step reactions that allow for the introduction of the methoxy and cyano substituents at specific positions on the pyrimidine ring. The synthesis often includes starting materials such as substituted anilines and cyanoacetic acid under various reaction conditions .

Comparative Analysis with Related Compounds

The structural uniqueness of this compound allows it to stand out among similar compounds. Below is a comparison table highlighting related compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-(4-Methoxyphenyl)-dihydropyrimidine-5-carbonitrile | Structure | Higher selectivity towards COX-2 compared to other derivatives. |

| 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile | Structure | Enhanced anticancer activity linked via an N-containing bridge. |

| 2-Amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | Structure | Precursor in synthetic pathways; demonstrates broad biological activity. |

Study on Anti-inflammatory Effects

In a controlled study, researchers observed that this compound significantly reduced levels of pro-inflammatory cytokines in murine models of arthritis, indicating its potential therapeutic benefits in inflammatory diseases.

Anticancer Efficacy in Ovarian Cancer Models

Another study demonstrated that this compound inhibited tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis, further supporting its role as a promising anticancer agent .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile primarily involves the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition leads to apoptosis (programmed cell death) in cancer cells . The compound binds to specific molecular targets, such as PI3K and AKT, preventing their activation and subsequent signaling. This disruption of the PI3K/AKT pathway ultimately results in the induction of apoptosis and inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-5-carbonitrile derivatives exhibit diverse biological activities depending on substituents at positions 2, 4, and 4. Below is a structured comparison:

Structural and Functional Modifications

Biological Activity

2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile is a synthetic organic compound with significant potential in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. Its structural characteristics, including a pyrimidine ring substituted with a 4-methoxyphenyl group and a cyano group, enhance its lipophilicity and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C12H10N2O

- Key Functional Groups :

- Pyrimidine ring

- Methoxy group (–OCH3)

- Cyano group (–CN)

These groups contribute to the compound's reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Key findings include:

- Inhibition of Cyclooxygenase-2 (COX-2) : The compound selectively inhibits COX-2, which is crucial in reducing inflammation and pain associated with various cancers. In vitro studies have shown that it has comparable efficacy to established anticancer drugs such as Doxorubicin against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

- IC50 Values :

The compound's ability to induce apoptosis in cancer cells has been confirmed through cell cycle analysis, demonstrating significant accumulation in the sub-G1 phase, indicative of cell death .

COX-2 Inhibition

The compound's COX-2 inhibitory activity is notable:

- IC50 Values :

This selective inhibition positions it as a candidate for treating inflammatory conditions and cancer-related pain.

The mechanism of action involves interaction with the COX-2 enzyme, similar to established non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies suggest that the methoxy and cyano groups play critical roles in binding affinity and selectivity towards COX-2 .

Comparative Studies

A comparative analysis with structurally similar compounds reveals that:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-(4-Methoxyphenyl)-dihydropyrimidine-5-carbonitrile | Structure | Higher selectivity towards COX-2 |

| 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile | Structure | Enhanced anticancer activity |

| 2-Amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | Structure | Broad biological activity |

The unique substitution pattern of this compound optimizes its biological activity compared to other derivatives.

Case Studies

Several studies highlight the compound's potential:

- In Vitro Studies : Demonstrated significant inhibition of cell proliferation in MCF-7 and A549 cell lines, with low cytotoxicity towards normal cells.

- Animal Studies : Antinociceptive effects were evaluated using the abdominal constriction test in mice, showing promising results at doses of 25 and 50 mg/kg .

Q & A

Basic Questions

What are the common synthetic routes for 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile and its derivatives?

The synthesis typically involves multi-step reactions:

- Condensation reactions : Aromatic aldehydes (e.g., 4-methoxybenzaldehyde) are condensed with thiourea or urea derivatives under acidic/basic conditions to form the pyrimidine core .

- Cycloaddition reactions : Pyrimidine derivatives are synthesized via [4+2] cycloaddition using dienes or unsaturated ketones .

- Substituent functionalization : Post-cyclization modifications, such as nucleophilic substitution at the 2-position (e.g., introducing methylthio or piperidinyl groups), are performed to diversify derivatives .

Key conditions : Reflux in ethanol or DMF, catalysts like piperidine, and purification via column chromatography .

Which spectroscopic techniques are essential for characterizing this compound?

Critical methods include:

- NMR spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments (e.g., δ 7.4–8.0 ppm for 4-methoxyphenyl protons) .

- IR spectroscopy : Peaks at ~2212 cm confirm the nitrile group, while ~1600–1700 cm indicate C=N/C=O stretching .

- HR-MS : Validates molecular weight (e.g., m/z 324.4 for CHNO) and fragmentation patterns .

What initial biological screening approaches are used to assess its therapeutic potential?

- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., K562 leukemia, MCF-7 breast cancer) to measure IC values .

- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .

- Enzyme inhibition : Fluorescence-based assays for targets like PI3K/AKT or COX-2 .

Advanced Research Questions

How can researchers optimize the synthesis of pyrimidine-5-carbonitrile derivatives to improve yields?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization .

- Catalyst optimization : Use Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) to reduce side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves yields by 15–20% .

What strategies resolve discrepancies in biological activity data among structurally similar derivatives?

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., 2-position modifications) and correlate with activity trends. For example, replacing methylthio with morpholinyl groups increases PI3Kδ inhibition by 3-fold .

- Molecular docking : Predict binding modes to targets (e.g., PI3K/AKT) and identify steric/electronic clashes causing reduced efficacy .

- Kinetic binding assays : Measure ligand-receptor residence times (RT) via surface plasmon resonance (SPR). For instance, RT differences >20-fold can arise from minor substituent changes (e.g., 4-iodophenyl vs. morpholinothiazole) .

How do substituent modifications at the 2-position influence the compound’s mechanism of action?

- Electron-withdrawing groups (e.g., -CN) : Enhance electrophilicity, improving covalent binding to cysteine residues in kinases .

- Bulky substituents (e.g., 4-methylpiperidinyl) : Prolong RT by stabilizing hydrophobic interactions in receptor pockets .

- Hydrogen-bond donors (e.g., -NH) : Facilitate interactions with catalytic residues (e.g., Asp274 in PI3Kγ), enhancing inhibition .

How can researchers address solubility challenges during in vitro testing?

- Salt formation : React with HCl or sodium acetate to improve aqueous solubility .

- Co-solvent systems : Use DMSO:water (1:9) or cyclodextrin complexes to maintain stability .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the 4-methoxyphenyl group to enhance bioavailability .

Data Contradiction Analysis

Why do some derivatives show divergent activities despite similar structures?

- Conformational flexibility : Derivatives with rotatable bonds (e.g., thioether linkages) may adopt inactive conformations in certain assays .

- Off-target effects : Methylthio groups at the 2-position may interact with unrelated targets (e.g., glutathione reductase), skewing results .

- Assay variability : Differences in cell line viability (e.g., K562 vs. HeLa) or enzyme isoform specificity (PI3Kδ vs. PI3Kγ) can lead to conflicting data .

Methodological solution : Perform orthogonal assays (e.g., SPR, cellular thermal shift assays) to validate target engagement .

Methodological Recommendations

- For synthesis : Combine microwave-assisted reactions with flow chemistry for scalable, high-purity yields .

- For SAR : Use fragment-based drug design (FBDD) to iteratively optimize substituents .

- For kinetics : Employ fluorescent probes (e.g., BODIPY-labeled derivatives) for real-time RT monitoring in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.